4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
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Overview
Description
4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of pyrazolylhydrazonocyanoacetate in the presence of glacial acetic acid . This reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction conditions, such as solvent and pH, can significantly influence the yield and purity of the final product .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[5,1-c][1,2,4]triazine: A closely related compound with similar structural features and biological activities.
1,2,4-Triazine: Another related compound that shares the triazine ring but lacks the pyrazole moiety.
Uniqueness
4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
6726-55-2 |
---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-4-6(7(12)13)10-9-5-2-3-8-11(4)5/h2-3H,1H3,(H,12,13) |
InChI Key |
QAZXHJHDXYQJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=CC=NN12)C(=O)O |
Origin of Product |
United States |
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